Cas no 2228533-82-0 (2-(azetidin-3-yl)methyl-5-nitropyridine)

2-(Azetidin-3-yl)methyl-5-nitropyridine is a heterocyclic compound featuring a pyridine core substituted with a nitro group at the 5-position and an azetidin-3-ylmethyl moiety at the 2-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The nitro group enhances electrophilic properties, facilitating further functionalization, while the azetidine ring contributes to conformational rigidity, potentially improving binding affinity in bioactive molecules. Its well-defined stereochemistry and modular design allow for precise modifications in drug discovery. The compound is particularly useful in the development of kinase inhibitors and other small-molecule therapeutics, offering a balance of stability and synthetic versatility.
2-(azetidin-3-yl)methyl-5-nitropyridine structure
2228533-82-0 structure
Product Name:2-(azetidin-3-yl)methyl-5-nitropyridine
CAS No:2228533-82-0
MF:C9H11N3O2
MW:193.202541589737
CID:5783703
PubChem ID:165667207
Update Time:2025-06-12

2-(azetidin-3-yl)methyl-5-nitropyridine Chemical and Physical Properties

Names and Identifiers

    • 2-[(azetidin-3-yl)methyl]-5-nitropyridine
    • 2228533-82-0
    • EN300-1784553
    • 2-(azetidin-3-yl)methyl-5-nitropyridine
    • Inchi: 1S/C9H11N3O2/c13-12(14)9-2-1-8(11-6-9)3-7-4-10-5-7/h1-2,6-7,10H,3-5H2
    • InChI Key: YCLOATOWSJADFQ-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1=CN=C(C=C1)CC1CNC1)=O

Computed Properties

  • Exact Mass: 193.085126602g/mol
  • Monoisotopic Mass: 193.085126602g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 70.7Ų

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Additional information on 2-(azetidin-3-yl)methyl-5-nitropyridine

Introduction to 2-(azetidin-3-yl)methyl-5-nitropyridine (CAS No. 2228533-82-0)

2-(azetidin-3-yl)methyl-5-nitropyridine, identified by the Chemical Abstracts Service Number (CAS No.) 2228533-82-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of nitropyridines, which are known for their diverse biological activities and potential applications in drug development. The presence of an azetidine ring in its molecular structure introduces unique chemical and pharmacological properties, making it a subject of intense study for researchers exploring novel therapeutic agents.

The molecular structure of 2-(azetidin-3-yl)methyl-5-nitropyridine consists of a pyridine core substituted with a nitro group at the 5-position and an azetidine ring connected via a methyl bridge at the 2-position. This configuration imparts both steric and electronic influences that can modulate its interactions with biological targets. The nitro group, in particular, is a key pharmacophore that can participate in hydrogen bonding, electrostatic interactions, and redox processes, thereby influencing its biological activity.

In recent years, there has been a growing interest in nitropyridine derivatives due to their potential as scaffolds for drug discovery. The azetidine moiety adds an additional layer of complexity, as it can affect both the solubility and metabolic stability of the compound. These factors are crucial in determining its suitability for further development into a lead compound for therapeutic applications.

Current research in the field of medicinal chemistry has highlighted the importance of 2-(azetidin-3-yl)methyl-5-nitropyridine as a versatile intermediate in the synthesis of more complex molecules. Its ability to serve as a precursor for various pharmacologically active compounds makes it valuable for academic and industrial research purposes. Furthermore, the structural features of this compound allow for modifications that can fine-tune its biological properties, making it a promising candidate for further exploration.

One of the most compelling aspects of 2-(azetidin-3-yl)methyl-5-nitropyridine is its potential role in addressing unmet medical needs. The nitropyridine scaffold has shown promise in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. The azetidine ring introduces additional opportunities for structural diversity, enabling researchers to design derivatives with enhanced efficacy and reduced side effects.

The synthesis of 2-(azetidin-3-yl)methyl-5-nitropyridine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed reactions and asymmetric synthesis, have been employed to improve the efficiency of its preparation. These techniques not only enhance the scalability of production but also allow for the introduction of functional groups that can enhance biological activity.

From a computational chemistry perspective, 2-(azetidin-3-yl)methyl-5-nitropyridine has been studied using various modeling techniques to predict its interactions with biological targets. Molecular docking simulations have revealed potential binding sites on proteins relevant to several diseases, suggesting its utility as a lead compound for drug development. Additionally, quantum mechanical calculations have provided insights into its electronic structure and reactivity, which are essential for designing more effective derivatives.

The pharmacological profile of 2-(azetidin-3-yl)methyl-5-nitropyridine is still under investigation, but preliminary studies have shown promising results in vitro. Its ability to modulate enzyme activity and receptor binding suggests potential therapeutic applications in areas such as pain management and neurodegenerative disorders. Further preclinical studies are needed to validate these findings and explore its full therapeutic potential.

In conclusion, 2-(azetidin-3-yl)methyl-5-nitropyridine (CAS No. 2228533-82-0) represents an exciting opportunity for researchers in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable compound for further study. As research continues to uncover new applications and synthetic strategies, this compound is poised to play a significant role in the development of novel therapeutic agents.

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